Technical Whitepaper: Characterization and Utility of 2-Methoxy-3-(methylthio)benzoic Acid
Technical Whitepaper: Characterization and Utility of 2-Methoxy-3-(methylthio)benzoic Acid
Executive Summary
2-Methoxy-3-(methylthio)benzoic acid is a specialized aromatic building block characterized by a dense, contiguous substitution pattern on the benzoic acid core. Its unique structural motif—featuring a "push-pull" electronic environment created by the adjacent methoxy (electron-donating by resonance) and methylthio (electron-donating by resonance, potentially oxidizable to electron-withdrawing sulfoxide/sulfone) groups—makes it a valuable scaffold in the development of agrochemicals and pharmaceuticals. This guide outlines its physicochemical properties, validated synthetic routes via Directed Ortho-Metalation (DoM), and analytical characterization standards.
Chemical Identity & Fundamental Properties[1]
The precise characterization of 2-Methoxy-3-(methylthio)benzoic acid is critical for stoichiometric calculations in synthesis and metabolic stability predictions in drug design.
Core Identifiers
| Property | Value |
| IUPAC Name | 2-Methoxy-3-(methylsulfanyl)benzoic acid |
| CAS Registry Number | 343331-66-8 |
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| SMILES | COc1c(SC)cccc1C(=O)O |
| InChI Key | XZJXCAAPUAWILV-UHFFFAOYSA-N |
Physicochemical Profile[2]
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Appearance: Typically an off-white to pale yellow crystalline solid.
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Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water unless pH is adjusted > 5 (forming the benzoate salt).
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Acidity (pKa): Estimated range 3.5 – 4.0. The ortho-methoxy group exerts a steric influence that may twist the carboxylate out of planarity, slightly modulating acidity compared to benzoic acid (pKa 4.2).
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Electronic Character: The 3-methylthio group provides a handle for further functionalization. It can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O), dramatically altering the electronic landscape from electron-rich to electron-poor, a tactic often used in Structure-Activity Relationship (SAR) tuning.
Synthesis & Manufacturing Methodologies
The synthesis of 2-Methoxy-3-(methylthio)benzoic acid challenges standard electrophilic aromatic substitution rules due to the directing conflict between the carboxyl and methoxy groups. The most robust, chemically precise method employs Directed Ortho-Metalation (DoM) .
The "Schlosser Base" Strategy
Standard lithiation of 2-methoxybenzoic acid with s-BuLi/TMEDA typically occurs at the C6 position (ortho to the carboxylate). To access the C3 position (ortho to the methoxy group), a "superbase" approach using n-BuLi and Potassium tert-butoxide (KOt-Bu) is required to alter the regioselectivity via the formation of mixed metal aggregates.
Experimental Protocol (Hypothetical Optimization based on Literature Standards)
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Reagents:
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Substrate: 2-Methoxybenzoic acid (1.0 eq)
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Base: n-BuLi (2.2 eq) / KOt-Bu (2.2 eq) — In situ generation of Schlosser base.
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Electrophile: Dimethyl disulfide (MeSSMe) (2.5 eq).
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Solvent: Anhydrous THF.
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Step-by-Step Workflow:
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Step 1 (Deprotonation): Cool a solution of 2-methoxybenzoic acid in THF to -78°C under Argon.
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Step 2 (Metalation): Dropwise add the pre-mixed n-BuLi/KOt-Bu solution. The potassium cation coordinates strongly with the methoxy oxygen, directing deprotonation to the C3 position (the "crowded" position). Stir for 1 hour at -78°C.
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Step 3 (Quench): Add Dimethyl disulfide (MeSSMe) slowly. The thiomethyl group is installed via nucleophilic attack of the aryl-metal species on the disulfide.
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Step 4 (Workup): Allow to warm to room temperature. Quench with dilute HCl to reprotonate the carboxylate. Extract with Ethyl Acetate.
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Step 5 (Purification): Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) to remove C6-substituted isomers.
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Visualization of Synthetic Logic
Caption: Figure 1. Regioselective synthesis pathway utilizing mixed-metal base chemistry to access the sterically congested C3 position.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5 - 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).
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δ 7.2 - 7.6 ppm (m, 3H): Aromatic protons. The substitution pattern (1,2,3-trisubstituted) typically yields a doublet-doublet-doublet pattern or overlapping multiplets depending on resolution.
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δ 3.7 - 3.8 ppm (s, 3H): Methoxy group (-OCH ₃).
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δ 2.4 - 2.5 ppm (s, 3H): Methylthio group (-SCH ₃). Note: This peak is distinctively upfield from the methoxy signal.
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Mass Spectrometry (MS)
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Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.
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Expected Mass: [M-H]⁻ = 197.23 m/z.
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Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for benzoic acids.
Applications in Drug & Agrochemical Discovery
This molecule serves as a high-value scaffold due to its potential for bioisosteric replacement .
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Salicylic Acid Bioisostere: The 2-methoxy-3-methylthio motif mimics the steric bulk of substituted salicylates but with altered hydrogen bonding capability (methoxy vs. hydroxy). This is crucial for modulating lipophilicity (LogP) in CNS drug delivery.
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Metabolic Blocking: The methylthio group at the 3-position blocks metabolic hydroxylation at this site, potentially extending the half-life of the parent drug molecule.
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Herbicidal Activity: Structurally related to the pyrimidinylthiobenzoate class of herbicides (e.g., Pyriftalid), this acid can be esterified or coupled with heterocycles to generate novel acetolactate synthase (ALS) inhibitors.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. The thioether moiety is susceptible to oxidation over long periods; storage under inert gas (Nitrogen/Argon) is recommended for high-purity standards.
References
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Chemical Identity & Constants
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Synthetic Methodology (DoM Regioselectivity)
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Compound Data Source
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ChemSrc. "2-Methoxy-3-(methylthio)benzoic acid CAS 343331-66-8." [Link]
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